4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole
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Overview
Description
The compound “4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole” is a complex organic molecule that contains several functional groups including a bromopyrazole group and a thiazole group. The bromopyrazole group consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a bromine atom attached to it. The thiazole group is a five-membered ring containing one sulfur atom and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromopyrazole group attached to a thiazole ring via a methylene (-CH2-) bridge. The bromine atom in the bromopyrazole group is a heavy atom that could significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The bromine atom in the bromopyrazole group is a good leaving group, which means it could be replaced by other groups in a substitution reaction. The thiazole ring, on the other hand, is aromatic and relatively stable, but could potentially undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a bromine atom would increase the compound’s molecular weight and could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis and Biological Activity : Compounds similar to 4-[(4-Bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole have been synthesized and evaluated for their biological efficacy. These compounds were confirmed using IR and NMR spectroscopy and assessed for various biological applications (Rodrigues & Bhalekar, 2015).
Cardioprotective Activity
- Cardioprotective Activity : 2-Arylimino-1,3-thiazole derivatives, which share structural similarities with this compound, have shown cardioprotective effects in vitro on laboratory rats. These compounds demonstrated a moderate to high cardioprotective effect, suggesting potential therapeutic applications (Drapak et al., 2019).
Therapeutic Potential for Neurodegenerative and Metabolic Diseases
- Therapeutic Potential : New bi-heterocycles containing a 1,3-thiazole and 1,3,4-oxadiazole were synthesized and evaluated for their potential against Alzheimer's disease and diabetes. This indicates the significance of the 1,3-thiazole moiety in potential therapeutic agents (Ramzan et al., 2018).
Antimicrobial Activity
- Antimicrobial Activity : Compounds related to this compound have been found to possess antimicrobial activities. Their effectiveness against various microorganisms has been established, making them candidates for antimicrobial drug development (Abdelhamid et al., 2010).
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3S/c1-6-11-8(5-13-6)4-12-3-7(9)2-10-12/h2-3,5H,4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXUWJUKCPDXFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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